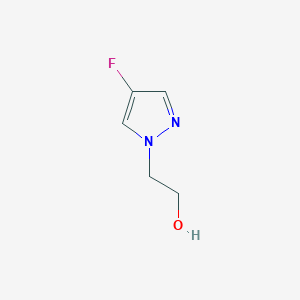

2-(4-fluoro-1H-pyrazol-1-yl)ethanol

Description

Contextualization of Pyrazole-Containing Scaffolds in Modern Organic Chemistry

Pyrazole (B372694) scaffolds are a cornerstone of heterocyclic chemistry, prized for their versatile biological activities and structural properties. mdpi.com These five-membered aromatic rings, containing two adjacent nitrogen atoms, are prevalent in pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov Their ability to act as a versatile scaffold allows for the creation of complex molecular architectures with tailored pharmacological effects. researchgate.net The pyrazole nucleus is a key component in numerous marketed drugs, highlighting its importance in medicinal chemistry. nih.gov The synthesis of pyrazole derivatives is a well-explored area, with methods like the Knorr pyrazole synthesis and transition metal-catalyzed reactions offering pathways to a diverse range of substituted pyrazoles. researchgate.netresearchgate.net

The Role of Fluorine in Modulating Electronic Characteristics of Pyrazole Derivatives

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. tandfonline.com As the most electronegative element, fluorine's presence on the pyrazole ring in 2-(4-fluoro-1H-pyrazol-1-yl)ethanol is expected to significantly influence its electronic characteristics. scispace.com Fluorination can enhance metabolic stability and membrane permeation, which are crucial factors in drug design. tandfonline.com In the context of pyrazole derivatives, the addition of fluorine has been shown to improve biological activity. nih.govnih.gov This is attributed to fluorine's ability to modulate the acidity or basicity of nearby functional groups and influence lipophilicity, thereby affecting how the molecule interacts with biological targets. tandfonline.com

Strategic Importance of Ethanol (B145695) Moieties in Organic Synthesis and Functionalization

The ethanol moiety attached to the pyrazole ring provides a reactive handle for further functionalization. The hydroxyl group of the ethanol can be a site for various chemical transformations, allowing for the synthesis of a wide array of derivatives. rsc.org This functional group can participate in esterification, etherification, and oxidation reactions, opening up possibilities for creating libraries of related compounds for structure-activity relationship (SAR) studies. rsc.org Furthermore, the ethanol group can influence the solubility and pharmacokinetic properties of the molecule. Ethanol itself is a versatile solvent and a precursor for many organic compounds, underscoring the synthetic utility of the ethanol moiety. wikipedia.org

Overview of Research Trajectories for Novel Heterocyclic Chemical Entities

The development of novel heterocyclic compounds is a major focus of current chemical research, driven by the need for new therapeutics, functional materials, and agrochemicals. numberanalytics.comnumberanalytics.com Key trends in this field include the development of efficient and sustainable synthetic methods, the exploration of new applications for heterocyclic compounds, and the use of computational methods to design molecules with specific properties. numberanalytics.com The synthesis and study of compounds like this compound align with these trajectories, as researchers seek to expand the chemical space of bioactive molecules and develop new synthetic tools. mdpi.comijprajournal.com The focus is often on creating molecules with improved efficacy, selectivity, and safety profiles. researchgate.net

Interactive Data Tables

Below are interactive data tables summarizing the key information related to this compound and its constituent chemical motifs.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 1207961-59-8 sigmaaldrich.com |

| Molecular Formula | C5H7FN2O bldpharm.com |

| Molecular Weight | 130.12 g/mol sigmaaldrich.com |

| InChI Key | CQUBETHBLNJITM-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoropyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUBETHBLNJITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Fluoro 1h Pyrazol 1 Yl Ethanol

Retrosynthetic Analysis and Key Disconnections for the 2-(4-fluoro-1H-pyrazol-1-yl)ethanol Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For this compound, two primary disconnections are identified as the most strategically sound approaches.

The first and most common disconnection is at the N1-C bond of the pyrazole (B372694) ring (Disconnection A ). This bond is typically formed in the final steps of the synthesis via an N-alkylation reaction. This approach leads to two key precursors: 4-fluoro-1H-pyrazole and a two-carbon electrophile bearing a hydroxyl group or a protected equivalent, such as 2-haloethanol (e.g., 2-bromoethanol (B42945) or 2-chloroethanol) or ethylene (B1197577) oxide. This strategy is advantageous because it allows for the late-stage introduction of the ethanol (B145695) side chain onto a pre-formed fluorinated pyrazole core.

A second potential disconnection involves the C4-F bond (Disconnection B ). This implies a late-stage fluorination of a pre-existing N-alkylated pyrazole, namely 2-(1H-pyrazol-1-yl)ethanol. However, the direct and selective fluorination of pyrazole rings can be challenging due to the high reactivity of the ring towards electrophilic fluorinating agents, which can lead to low yields and mixtures of products. acs.org

Therefore, the strategy proceeding through Disconnection A is generally preferred for its robustness and control over regioselectivity. The synthesis is thus divided into two main challenges: the efficient preparation of the 4-fluoropyrazole intermediate and the selective N1-alkylation with an appropriate ethanol synthon.

Precursor Synthesis and Optimization Strategies for 4-Fluoropyrazole Intermediates

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors. This section details the methodologies for creating the 4-fluoropyrazole core and the 2-haloethanol building blocks.

The synthesis of 4-fluoropyrazoles has evolved from classical methods to more advanced and efficient protocols. Direct fluorination of the pyrazole heterocycle itself is often problematic. acs.org Consequently, a more common and effective strategy involves the construction of the pyrazole ring from previously fluorinated building blocks.

A highly effective modern approach is the condensation of a fluorinated 1,3-dicarbonyl compound with hydrazine (B178648). nih.govnih.gov A particularly innovative method utilizes a continuous flow system for the synthesis of 4-fluoropyrazole derivatives. beilstein-journals.orgtib.eu In this setup, a 1,3-diketone is first reacted with elemental fluorine gas in a microreactor to produce a monofluorinated dicarbonyl intermediate. This intermediate is then immediately mixed with a stream of hydrazine hydrate (B1144303) in a subsequent segment of the flow reactor to induce cyclization, forming the 4-fluoropyrazole product. nih.govbeilstein-journals.org This telescoped, multi-step flow process avoids the isolation of potentially unstable intermediates and improves safety and efficiency. researchgate.net

For example, the reaction of pentane-2,4-dione with fluorine followed by hydrazine hydrate yields 4-fluoro-3,5-dimethyl-1H-pyrazole. nih.gov By selecting the appropriate non-substituted 1,3-dicarbonyl precursor, 4-fluoro-1H-pyrazole can be synthesized.

| Precursor (1,3-Diketone) | Fluorinating Agent | Hydrazine Source | Solvent System | Method | Yield | Reference |

| Pentane-2,4-dione | F₂ in N₂ | Hydrazine hydrate | MeCN / Ethanol | Continuous Flow | 66% | nih.gov |

| 1-Phenylbutane-1,3-dione | F₂ in N₂ | Hydrazine hydrate | MeCN / Ethanol | Continuous Flow | 72% | beilstein-journals.org |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | N/A (pre-fluorinated) | Hydrazine | Isopropanol | Batch | 83% | acs.org |

| Benzoylfluoroacetonitrile | N/A (pre-fluorinated) | Hydrazine | Ethanol | Batch | High | acs.org |

2-Haloethanols, such as 2-chloroethanol (B45725) and 2-bromoethanol, are crucial electrophilic partners for the N-alkylation of the pyrazole ring. While commercially available, specific applications may require their efficient synthesis in the lab.

A straightforward method for producing 2-haloethanols involves the reaction of ethylene oxide with the corresponding hydrogen halide (e.g., HCl or HBr). This reaction is typically performed in an inert solvent or in an aqueous medium.

For more specialized applications, particularly in chiral synthesis, chemoenzymatic methods have been developed. For instance, the resolution of racemic secondary haloalcohols can be achieved through lipase-catalyzed esterification. Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, has shown high selectivity and efficiency in resolving various haloalcohols using vinyl butanoate as an acyl donor. researchgate.net While the primary focus is often on secondary alcohols, these enzymatic strategies highlight the advanced methodologies available for preparing functionalized alcohol building blocks. A more conventional and direct synthesis involves the reduction of halo-ketones. For example, 2-chloro-1-phenylethan-1-one can be reduced to 2-chloro-1-phenylethan-1-ol using sodium borohydride (B1222165) in methanol (B129727). researchgate.net

Direct N-Alkylation Strategies for Pyrazole Derivatives with Ethanol Moieties

The final key step in the synthesis is the regioselective N-alkylation of the 4-fluoropyrazole ring to install the 2-hydroxyethyl side chain. The unsymmetrical nature of the 4-fluoropyrazole ring means that alkylation can occur at either the N1 or N2 position, leading to two possible regioisomers. For most applications, selective synthesis of the N1 isomer is desired.

The regiochemical outcome of pyrazole N-alkylation is primarily governed by steric and electronic factors. In traditional SN2 alkylations under basic conditions, the reaction proceeds via the pyrazolate anion. The position of alkylation (N1 vs. N2) is highly sensitive to the steric bulk of both the substituent on the pyrazole ring and the incoming electrophile. mdpi.comsemanticscholar.org

For 3-substituted pyrazoles, alkylation generally favors the less sterically hindered N1 position. sci-hub.stnih.gov A systematic study using K₂CO₃ in DMSO for the alkylation of 3-substituted pyrazoles demonstrated a strong preference for the N1 isomer. nih.gov This steric control is the dominant factor, as confirmed by DFT calculations and numerous X-ray crystallography studies. sci-hub.stnih.gov In the case of 4-fluoropyrazole, the fluorine atom at C4 is relatively small and exerts its influence primarily through electronic effects. However, the fundamental principle of steric avoidance on the part of the incoming electrophile remains a key determinant of regioselectivity, favoring attack at the N1 position.

Alternative methods, such as acid-catalyzed alkylation using trichloroacetimidate (B1259523) electrophiles, also show regioselectivity controlled by sterics. mdpi.comsemanticscholar.org In these reactions, a carbocation is generated and trapped by the pyrazole nitrogen. The major regioisomer formed is the one resulting from the attack of the less sterically hindered nitrogen. mdpi.com

To improve the efficiency and selectivity of the N-alkylation step, various catalytic systems have been investigated.

Acid Catalysis: Brønsted acids like camphorsulfonic acid (CSA) have been successfully used to catalyze the N-alkylation of pyrazoles with trichloroacetimidate electrophiles, providing good yields of the N-alkylated products. mdpi.comsemanticscholar.org This method offers an alternative to traditional base-mediated alkylations that may require harsh conditions. mdpi.com

Enzymatic Catalysis: A cutting-edge approach involves the use of engineered enzymes for highly selective N-alkylation. nih.gov Researchers have developed a two-enzyme cascade system where a promiscuous halide methyltransferase generates non-natural S-adenosyl-L-methionine (SAM) analogues from simple haloalkanes. thieme-connect.com A second, computationally designed pyrazole-alkylating enzyme then transfers the alkyl group to the pyrazole substrate with exceptional regioselectivity (>99%). nih.govthieme-connect.com This biocatalytic method represents a significant advance in achieving controlled, regiodivergent pyrazole alkylation.

Modified Zeolites and Mesoporous Materials: Basic modified molecular sieves, such as (Cs)Al-SBA-15 and aminopropyl-functionalized MCM-41, have been shown to be effective heterogeneous catalysts for the N-alkylation of pyrazole with alkyl bromides. researchgate.net These solid catalysts offer advantages in terms of reusability and simplified product purification.

| Catalyst System | Electrophile / Reagents | Solvent | Key Features | Yield | Regioselectivity (N1:N2) | Reference |

| K₂CO₃ | Alkyl Halides | DMSO | Simple, robust, good N1 selectivity | Good to Excellent | Major N1 | nih.gov |

| Camphorsulfonic Acid (CSA) | Phenethyl trichloroacetimidate | 1,2-DCE | Mild, acid-catalyzed | 77% | 2.5:1 (for 3-methyl-5-phenylpyrazole) | mdpi.com |

| Engineered Enzymes | Haloalkanes / SAM cofactor | Aqueous buffer | Unprecedented regioselectivity | Preparative scale demonstrated | >99% | nih.gov |

| (Cs)Al-SBA-15 | Ethyl bromoacetate | DMF | Heterogeneous, reusable catalyst | ~90% | Not specified | researchgate.net |

| None (Michael Addition) | Acrylonitrile | None | Catalyst-free, excellent N1 selectivity | >90% | >99.9:1 | acs.org |

For the specific synthesis of this compound, the reaction of 4-fluoro-1H-pyrazole with 2-bromoethanol in the presence of a base like K₂CO₃ in a polar aprotic solvent such as DMF or DMSO is the most direct and established method, leveraging the principles of sterically controlled, regioselective N1-alkylation.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic and biocatalytic methods are gaining prominence in the synthesis of complex molecules due to their high selectivity and environmentally benign reaction conditions. For the synthesis of this compound, these approaches can be particularly advantageous for the key N-alkylation step.

Recent research has demonstrated the potential of engineered enzymes for the selective N-alkylation of pyrazoles. d-nb.infonih.gov A notable development is a catalyst-controlled pyrazole alkylation using a cyclic two-enzyme cascade. d-nb.info This system employs a promiscuous halide methyltransferase to generate non-natural S-adenosyl-L-methionine (SAM) analogs from simple haloalkanes. A second, computationally designed enzyme then transfers the alkyl group to the pyrazole substrate with high regioselectivity. d-nb.info

This enzymatic system could be adapted for the synthesis of this compound by using a suitable haloethanol derivative, such as 2-bromoethanol or 2-chloroethanol, as the alkylating agent. The process would involve the following conceptual steps:

Enzymatic Activation: A promiscuous halide-activating enzyme would convert a haloethanol into an activated intermediate.

Regioselective N-Alkylation: An engineered pyrazole N-alkylating enzyme would then catalyze the transfer of the 2-hydroxyethyl group to the N1 position of 4-fluoropyrazole.

The key advantage of this biocatalytic approach is the potential for exceptional regioselectivity, overcoming the common issue of obtaining mixtures of N1 and N2 isomers in classical chemical alkylations of unsymmetrical pyrazoles. d-nb.info Researchers have successfully achieved methylation, ethylation, and propylation of pyrazoles with greater than 99% regioselectivity using this enzymatic cascade. d-nb.info

| Parameter | Chemoenzymatic N-Alkylation of Pyrazoles |

| Enzyme System | Two-enzyme cascade (Halide methyltransferase, engineered pyrazole alkylating enzyme) |

| Alkylating Agents | Haloalkanes (e.g., iodomethane, iodoethane, bromoethane, iodopropane) |

| Substrate | Pyrazole derivatives |

| Key Advantage | High regioselectivity (>99%) |

| Potential Application | Synthesis of N-alkylated pyrazoles, including this compound |

Flow Chemistry and Continuous Processing for Scalable Production of this compound

Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering enhanced safety, efficiency, and scalability. mit.edunih.govscielo.br The synthesis of functionalized pyrazoles, including fluorinated derivatives, has been successfully demonstrated in continuous flow systems. mit.edumdpi.comnih.gov

A continuous process for producing this compound would typically involve the reaction of 4-fluoropyrazole with a suitable precursor for the ethanol side chain, such as ethylene oxide or a 2-haloethanol, in a flow reactor. The key steps and advantages of such a process are outlined below:

Reactant Pumping and Mixing: Solutions of 4-fluoropyrazole and the alkylating agent (e.g., 2-chloroethanol) in a suitable solvent are continuously pumped and mixed at a specific junction.

Reaction in a Heated Coil: The reaction mixture flows through a heated reactor coil, where the N-alkylation takes place. The precise control over temperature and residence time in the flow reactor allows for optimization of the reaction conditions to maximize yield and minimize byproduct formation. scielo.brmdpi.com

In-line Purification (Optional): The product stream can be passed through a column containing a scavenger resin to remove unreacted starting materials or byproducts, simplifying the final work-up.

Continuous Collection: The purified product solution is collected continuously.

This approach offers several benefits over traditional batch synthesis. The small reactor volume enhances heat and mass transfer, leading to better reaction control and safety, especially when dealing with potentially exothermic reactions or hazardous reagents. scielo.br Furthermore, continuous flow systems can be readily scaled up by extending the operation time or by running multiple reactors in parallel. nih.gov

The synthesis of various substituted pyrazoles has been achieved in flow with high yields and short reaction times. For instance, multi-step continuous flow syntheses of highly functionalized fluorinated pyrazoles have been developed, demonstrating the modularity and efficiency of this technology. mit.edunih.govnih.gov These systems can incorporate sequential reaction modules for N-alkylation, arylation, and other functional group manipulations. mit.edunih.gov

| Parameter | Continuous Flow Synthesis of Functionalized Pyrazoles |

| Reactor Type | Heated coil or packed-bed reactor |

| Key Advantages | Enhanced heat and mass transfer, improved safety, precise control of reaction parameters, scalability |

| Reaction Examples | N-alkylation, C-N arylation, cycloadditions, amidation |

| Reported Yields | Moderate to excellent (e.g., 51-76% for some pyrazoles) mdpi.com |

| Residence Times | Typically in the range of minutes mit.edumdpi.com |

Theoretical and Computational Investigations of 2 4 Fluoro 1h Pyrazol 1 Yl Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its electronic structure, reactivity, and stability. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the analog, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol, DFT calculations with a 6-31G* basis set have been performed to analyze its molecular orbitals and charge distribution. nih.gov By extrapolating from this data and considering the electronic effects of a fluorine atom, we can infer the properties of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol.

The introduction of a fluorine atom at the C4 position of the pyrazole (B372694) ring is expected to significantly influence the electronic properties of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect will lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This generally leads to increased chemical stability.

The HOMO and LUMO are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO will also be distributed across the ring, with significant contributions from the fluorine atom.

The charge distribution, calculated through methods like Mulliken population analysis, reveals the partial charges on each atom. The fluorine atom will carry a significant negative charge, while the adjacent C4 carbon will have a partial positive charge. The nitrogen atoms of the pyrazole ring will also exhibit negative charges, and the oxygen of the ethanol (B145695) group will be a site of negative charge density, making it a potential hydrogen bond acceptor.

Table 1: Predicted Molecular Orbital Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic |

| HOMO Energy | Lowered due to fluorine substitution |

| LUMO Energy | Lowered due to fluorine substitution |

| HOMO-LUMO Gap | Likely increased, indicating higher stability |

| HOMO Distribution | Primarily on the pyrazole ring |

| LUMO Distribution | Pyrazole ring and fluorine atom |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be used to explore the conformational landscape of a molecule. For this compound, the key flexible bond is the C-C bond of the ethanol side chain and the C-N bond connecting it to the pyrazole ring.

Rotation around these bonds can lead to various conformational isomers. A full conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles defining the orientation of the ethanol group relative to the pyrazole ring. While specific ab initio studies on this molecule are not available, studies on similar N-substituted pyrazoles suggest that multiple low-energy conformations are likely to exist. nih.govacs.org

The most stable conformer would likely be one that minimizes steric hindrance between the ethanol group and the pyrazole ring. Intramolecular hydrogen bonding between the hydroxyl group of the ethanol and one of the nitrogen atoms of the pyrazole ring is a possibility that could further stabilize certain conformations. The energy barriers between these conformers would determine the molecule's flexibility at different temperatures.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent. While no specific MD simulations for this compound have been reported, general principles from simulations of other N1-substituted pyrazoles can be applied. tandfonline.comnih.gov

An MD simulation in an aqueous environment would reveal how the molecule interacts with water molecules. The hydroxyl group of the ethanol side chain would act as both a hydrogen bond donor and acceptor, forming a dynamic network of hydrogen bonds with surrounding water molecules. The nitrogen atoms of the pyrazole ring would also act as hydrogen bond acceptors. These interactions are crucial for the solubility and biological activity of the compound.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) based on Computational Models

Computational models, particularly DFT, are widely used to predict spectroscopic properties like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the identification and characterization of synthesized compounds.

NMR Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts for this compound can be estimated based on calculations for analogous structures. The protons on the pyrazole ring will have distinct chemical shifts influenced by the fluorine atom and the N1-substituent. The protons of the ethanol side chain will appear as characteristic multiplets. The ¹⁹F NMR spectrum would show a single resonance, with its chemical shift being a sensitive probe of the electronic environment.

IR Spectroscopy: The calculated IR spectrum would show characteristic vibrational modes. Key peaks would include the O-H stretching frequency of the alcohol, the C-H stretching of the alkyl chain and the pyrazole ring, and the C-N and C=C stretching vibrations of the pyrazole ring. The C-F stretching vibration would also be present, typically in the 1000-1100 cm⁻¹ region.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using time-dependent DFT (TD-DFT). Pyrazole derivatives typically exhibit absorption bands in the UV region corresponding to π-π* transitions within the aromatic ring. The presence of the fluorine atom and the ethanol substituent would cause shifts in the absorption maxima.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Key Features |

| ¹H NMR | Signals for pyrazole ring protons, and methylene (B1212753) protons of the ethanol group. |

| ¹³C NMR | Resonances for pyrazole ring carbons, and ethanol side chain carbons. |

| ¹⁹F NMR | A single resonance characteristic of the C4-F environment. |

| IR | O-H stretch (~3300-3500 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹), C-F stretch (~1000-1100 cm⁻¹). |

| UV-Vis | Absorption maximum in the UV region due to π-π* transitions. |

Computational Assessment of Reaction Pathways for this compound Functionalization

Computational chemistry can be used to explore the feasibility of different chemical reactions by calculating the energies of reactants, transition states, and products. For this compound, functionalization could occur at several sites: the pyrazole ring, the ethanol hydroxyl group, or the C-H bonds of the ethanol chain.

Functionalization of the Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution. Computational studies can predict the most likely site for substitution by analyzing the charge distribution and frontier molecular orbitals. The C5 position is often susceptible to electrophilic attack in pyrazoles. frontiersin.org

Functionalization of the Ethanol Group: The hydroxyl group can be functionalized through various reactions, such as esterification, etherification, or oxidation. Computational modeling can help to predict the reaction barriers for these transformations and assess the stability of the resulting products. The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a common transformation that can be investigated computationally.

Mechanistic Organic Chemistry of 2 4 Fluoro 1h Pyrazol 1 Yl Ethanol and Its Derivatives

Reaction Kinetics and Thermodynamics of Pyrazole (B372694) N-Alkylation Reactions

The synthesis of 2-(4-fluoro-1H-pyrazol-1-yl)ethanol involves the N-alkylation of a 4-fluoropyrazole precursor. The kinetics and thermodynamics of such reactions are governed by several interconnected factors, including the nature of the alkylating agent, the substitution pattern of the pyrazole ring, and the reaction conditions.

The N-alkylation of pyrazoles is often achieved under basic conditions, where the pyrazole anion acts as a nucleophile, attacking an electrophilic alkylating agent like a 2-haloethanol or ethylene (B1197577) oxide. researchgate.netontosight.ai The reaction generally follows second-order kinetics, with the rate being dependent on the concentration of both the pyrazole anion and the electrophile. The use of a strong base is typical, though alternative methods like Mitsunobu reactions and transition metal catalysis have also been developed. researchgate.net

For unsymmetrical pyrazoles such as 4-fluoropyrazole, N-alkylation can result in two regioisomers, N1 and N2. The regioselectivity of the alkylation is a critical aspect, influenced by both kinetic and thermodynamic factors.

Kinetic Control: Under kinetically controlled conditions, the product distribution is determined by the relative rates of formation of the two isomers. Steric hindrance plays a significant role; the alkylating agent will preferentially attack the less sterically hindered nitrogen atom. rsc.orgbohrium.com For 4-fluoropyrazole, the fluorine atom is relatively small, but substituents at the 3- and 5-positions would exert a much stronger steric influence, directing alkylation to the more accessible nitrogen. bohrium.commq.edu.au Computational studies have shown that the activation energy for N1 versus N2 alkylation can be influenced by the structure of the alkylating agent itself. For instance, calculations using methyl bromide as a generic electrophile might favor N1 alkylation, whereas a more complex reagent like N-methyl chloroacetamide can reverse this selectivity due to stabilizing hydrogen bond interactions in the transition state for N2 alkylation. cdnsciencepub.com

Thermodynamic Control: In some cases, the reaction can be reversible, allowing for equilibration to the most thermodynamically stable isomer. diva-portal.org The relative stability of the N1 and N2-alkylated products depends on electronic factors. Generally, the N1-alkylated pyrazole is thermodynamically favored. bohrium.com However, the energy difference between the two isomers can be small, and the final product ratio may also be influenced by the reaction conditions. rsc.org

The choice of solvent and catalyst can also dramatically affect the kinetics. For example, acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles proceeds through a proposed carbocation intermediate, with the reaction rate being sensitive to the electronic stability of this intermediate. researchgate.netrsc.org The presence of an electron-withdrawing fluorine atom on the pyrazole ring would decrease its nucleophilicity, potentially slowing the reaction rate compared to unsubstituted pyrazole.

Table 1: Factors Influencing Pyrazole N-Alkylation Kinetics and Regioselectivity

| Factor | Influence on Kinetics and Selectivity |

| Steric Hindrance | Directs alkylation to the less hindered nitrogen atom under kinetic control. bohrium.com |

| Electronic Effects | Electron-withdrawing groups (like fluorine) on the pyrazole ring decrease nucleophilicity and reaction rate. researchgate.net |

| Alkylating Agent | The structure of the electrophile can influence the activation energy and regioselectivity through transition state interactions. cdnsciencepub.com |

| Reaction Conditions | Basic conditions favor SN2-type reactions. Acidic conditions can proceed via carbocation intermediates. researchgate.netrsc.org |

| Thermodynamic Stability | The N1-substituted isomer is generally the more stable product. bohrium.com |

Exploration of Substitution Reactions at the Pyrazole Ring and Ethanol (B145695) Moiety

The chemical reactivity of this compound is characterized by the distinct functionalities of the fluorinated pyrazole ring and the primary alcohol of the ethanol moiety.

Substitution Reactions at the Pyrazole Ring:

The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution. The fluorine atom at the C4 position influences the regioselectivity of these reactions. The C4 position is generally the most susceptible to electrophilic attack in pyrazoles due to its higher electron density. mdpi.com However, since this position is already occupied by a fluorine atom in this compound, electrophilic substitution would be directed to other available positions, primarily C3 and C5, with the precise outcome influenced by the directing effects of the N1-substituent and the fluorine atom.

Common electrophilic substitution reactions applicable to the fluoropyrazole ring include:

Halogenation: Bromination and chlorination of pyrazoles can be achieved using reagents like Br₂ or N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. mdpi.com Iodination can be performed using systems like I₂–HIO₃. mdpi.com

Nitration and Sulfonation: These reactions are also possible, though conditions need to be carefully controlled to avoid degradation of the pyrazole ring.

Thiocyanation: This can be achieved through the electrochemical oxidation of the thiocyanate (B1210189) ion to generate the thiocyanogen (B1223195) pseudohalogen, which then reacts with the pyrazole ring. mdpi.com

The fluorine atom at C4 is generally stable and not easily displaced by nucleophiles in typical aromatic nucleophilic substitution (SNAAr) reactions unless activated by strongly electron-withdrawing groups elsewhere on the ring. However, more recent methodologies, such as those involving transition-metal catalysis, could potentially enable the substitution of the fluorine atom.

Reactions of the Ethanol Moiety:

The 2-hydroxyethyl group attached to the N1 position offers a site for a variety of transformations characteristic of primary alcohols. These reactions allow for the derivatization of the this compound core.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(4-fluoro-1H-pyrazol-1-yl)acetaldehyde, or further to the carboxylic acid, 2-(4-fluoro-1H-pyrazol-1-yl)acetic acid. enamine.net The choice of oxidizing agent determines the product; mild oxidants like pyridinium (B92312) chlorochromate (PCC) would favor the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) would lead to the carboxylic acid. enamine.net

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard esterification conditions (e.g., Fischer esterification) to form esters.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to synthesize ethers.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce other functional groups.

Table 2: Potential Reactions of this compound

| Moiety | Reaction Type | Reagents/Conditions | Potential Product |

| Pyrazole Ring | Electrophilic Bromination | Br₂ or NBS | 3-Bromo- or 5-bromo- substituted derivative |

| Pyrazole Ring | Electrophilic Chlorination | NCS or SO₂Cl₂ | 3-Chloro- or 5-chloro- substituted derivative |

| Ethanol Moiety | Oxidation to Aldehyde | PCC, CH₂Cl₂ | 2-(4-fluoro-1H-pyrazol-1-yl)acetaldehyde |

| Ethanol Moiety | Oxidation to Carboxylic Acid | KMnO₄ | 2-(4-fluoro-1H-pyrazol-1-yl)acetic acid |

| Ethanol Moiety | Esterification | R-COOH, acid catalyst | 2-(4-fluoro-1H-pyrazol-1-yl)ethyl ester |

| Ethanol Moiety | Tosylation | TsCl, pyridine | 2-(4-fluoro-1H-pyrazol-1-yl)ethyl tosylate |

Photochemical Reactivity and Excited State Dynamics of this compound

The photochemical behavior of pyrazole derivatives is a rich area of study, with applications in fluorescent probes and photosensitizers. rsc.orgnih.gov The excited state dynamics of this compound are expected to be influenced by the electronic properties of the fluoropyrazole core and the attached ethanol group.

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). From this state, several photophysical and photochemical processes can occur:

Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. Many pyrazole derivatives are known to be fluorescent, with their emission properties (quantum yield and wavelength) being sensitive to substituents and the solvent environment. researchgate.netsryahwapublications.com The fluorine atom and the N-ethanol group will influence the energy of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission wavelengths.

Intersystem Crossing (ISC): The excited singlet state can convert to a triplet state (T₁). This process is often facilitated by the presence of heavy atoms or specific structural motifs, but can also occur in their absence.

Non-radiative Decay: The excited state energy can be dissipated as heat through vibrational relaxation and internal conversion, returning the molecule to the ground state without light emission.

More complex photochemical processes observed in pyrazole derivatives include:

Excited State Intramolecular Proton Transfer (ESIPT): In molecules with a proton donor and acceptor in close proximity, a proton can be transferred in the excited state. rsc.orgacs.org While this compound itself does not have the classic ESIPT donor/acceptor pair within its core structure, derivatives could be designed to exhibit this phenomenon.

Twisted Intramolecular Charge Transfer (TICT): In donor-acceptor systems, rotation around a single bond in the excited state can lead to the formation of a TICT state, which is highly polar and often has a red-shifted, solvent-dependent fluorescence. acs.org The fluoropyrazole ring can act as an electron-accepting unit, and suitable donor groups could be incorporated to induce TICT behavior.

Photochemical Rearrangements: Some 3H-pyrazoles are known to undergo photochemical ring closure or cleavage. cdnsciencepub.comcdnsciencepub.com While this compound is a 1H-pyrazole, the potential for photoisomerization or other rearrangements under UV irradiation cannot be entirely ruled out, although it is less common for this isomer.

The presence of the fluorine atom can enhance photostability and influence the quantum yield of fluorescence. nih.gov The ethanol moiety, being electronically simple, is not expected to be the primary chromophore but will affect the molecule's solubility and could participate in excited-state hydrogen bonding with protic solvents, thereby influencing the spectral properties. rsc.org

Table 3: Potential Photophysical and Photochemical Pathways

| Process | Description | Influencing Factors |

| Fluorescence | Emission of light from the S₁ state. nih.gov | Substituents, solvent polarity, temperature. |

| Intersystem Crossing | Transition from S₁ to T₁ state. | Heavy atoms, molecular geometry. |

| Internal Conversion | Non-radiative decay from S₁ to S₀. | Molecular flexibility, solvent interactions. |

| TICT State Formation | Excited state twisting leading to a charge-separated state. acs.org | Donor-acceptor structure, solvent polarity. |

Electrochemical Behavior and Redox Chemistry of the Fluoropyrazole Scaffold

The electrochemical properties of pyrazoles are of interest for applications in electrocatalysis and materials science. diva-portal.orgrsc.org The redox chemistry of this compound is primarily dictated by the fluoropyrazole ring system.

Oxidation:

Pyrazoles can undergo electrochemical oxidation, typically involving the removal of an electron from the nitrogen-rich aromatic ring to form a radical cation. researchgate.netnih.gov The oxidation potential is a measure of the ease of this process and is highly dependent on the substituents on the pyrazole ring. Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups, such as the fluorine atom in this compound, increase the oxidation potential. nih.govcdnsciencepub.com Therefore, 4-fluoropyrazole derivatives are expected to be more difficult to oxidize than their non-fluorinated counterparts.

The oxidation process is often irreversible, with the initially formed radical cation undergoing subsequent chemical reactions, such as dimerization or reaction with the solvent or electrolyte. researchgate.netresearchgate.net Controlled potential electrolysis can be used to synthesize new compounds via oxidative coupling or substitution. diva-portal.orgmdpi.com For instance, anodic oxidation is a key step in certain C-H functionalization reactions of pyrazoles. mdpi.com

Reduction:

The electrochemical reduction of pyrazoles is generally more difficult than their oxidation due to the electron-rich nature of the heterocyclic ring. Reduction typically occurs at very negative potentials. The presence of electron-withdrawing groups facilitates reduction. While the fluorine atom is electron-withdrawing, the reduction of the 4-fluoropyrazole ring itself is still challenging. Reduction processes in substituted pyrazoles often target the substituents rather than the ring itself, for example, the reduction of a nitro group or a carbonyl group attached to the ring. researchgate.net In the case of this compound, the pyrazole ring is unlikely to be the primary site of reduction under typical electrochemical conditions.

Cyclic voltammetry is a key technique for studying the redox behavior of these compounds. A typical cyclic voltammogram for the oxidation of a pyrazole derivative would show an irreversible anodic peak. The peak potential provides information about the oxidation potential, while the peak current is related to the concentration and diffusion coefficient of the species. researchgate.net

Table 4: Expected Redox Properties of the 4-Fluoropyrazole Scaffold

| Process | Key Features | Influence of 4-Fluoro Substituent |

| Oxidation | Formation of a radical cation; often an irreversible process. researchgate.net | Increases the oxidation potential, making it harder to oxidize. cdnsciencepub.com |

| Reduction | Generally occurs at highly negative potentials; ring is difficult to reduce. | Makes reduction slightly easier, but still a difficult process. |

Investigation of Rearrangement Reactions Involving the this compound Core

Rearrangement reactions provide pathways to structurally diverse isomers and are a fundamental aspect of organic chemistry. For the this compound core, several types of rearrangements could be envisaged, primarily involving the pyrazole ring and its N-substituent.

Thermal Rearrangements:

Sigmatropic Shifts: 3H-pyrazoles are known to undergo thermal rsc.orgmdpi.com-sigmatropic rearrangements, where a substituent migrates from one position to another. cdnsciencepub.comcdnsciencepub.com For N-alkylated 1H-pyrazoles like the title compound, a high-temperature rearrangement could potentially involve the migration of the 2-hydroxyethyl group from N1 to N2, leading to the isomeric 2-(4-fluoro-2H-pyrazol-2-yl)ethanol. This would likely require significant thermal energy to overcome the activation barrier and disrupt the aromaticity of the pyrazole ring. Another possibility is the thermal rearrangement of N-substituted pyrazoles to C-substituted pyrazoles, for instance, the conversion of 1,1'-dipyrazolylmethane to 4,4'-dipyrazolylmethane at high temperatures. mq.edu.au

Ring Contraction/Expansion: Some fused pyrazole systems can undergo thermal ring contraction via a [1s, 5s] sigmatropic shift. nih.gov While this is less likely for a simple monocyclic pyrazole, it highlights the potential for complex skeletal rearrangements under pyrolytic conditions.

Dimroth Rearrangement:

The Dimroth rearrangement is a well-known reaction in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org In the context of pyrazoles, it is more commonly observed in related fused systems like pyrazolo[3,4-d]pyrimidines. semanticscholar.orgscirp.org The classical Dimroth rearrangement involves the ring-opening of a heterocyclic system (often initiated by acid, base, or heat), followed by rotation and re-cyclization to form an isomeric heterocycle. researchgate.net For a simple N-substituted pyrazole like this compound, a direct Dimroth-type rearrangement is not a typical reaction pathway. However, if the pyrazole ring were to be incorporated into a more complex, fused heterocyclic system, this type of rearrangement could become a viable transformation pathway. beilstein-journals.org

The stability of the 1H-pyrazole ring makes it generally resistant to rearrangements under mild conditions. Significant energy input (thermal or photochemical) is usually required to induce such transformations. The presence of the fluorine atom and the N-ethanol substituent would influence the electronic and steric environment, potentially affecting the activation barriers and outcomes of any potential rearrangement reactions.

Acid-Base Chemistry and Tautomerism of the Pyrazole Ring in this compound

Acid-Base Chemistry:

Pyrazoles are weak bases, with the lone pair of electrons on the N2 nitrogen atom being available for protonation. The basicity of the pyrazole ring is quantified by the pKa of its conjugate acid (the pyrazolium (B1228807) cation). For unsubstituted pyrazole, this pKa is approximately 2.5.

The introduction of a fluorine atom at the C4 position has a significant impact on the basicity of the pyrazole ring. Fluorine is a highly electronegative element and exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the pyrazole ring, particularly at the adjacent nitrogen atoms, making the N2 lone pair less available for protonation. Consequently, 4-fluoropyrazole is a weaker base than unsubstituted pyrazole. mdpi.comvulcanchem.com The pKa of the conjugate acid of a fluorinated pyrazole is lower than that of its non-fluorinated analog. For example, the pKa of bis(trifluoromethyl)pyrazole is 7.5, drastically lower than the ~14-15 pKa values for non-fluorinated pyrazoles (referring to NH acidity). sci-hub.se This trend indicates that the N-H acidity is increased, and conversely, the basicity of the N2 nitrogen is decreased.

The N1-substituent, in this case, the 2-hydroxyethyl group, also has a minor electronic influence on the basicity of the N2 atom.

Tautomerism:

For the parent 4-fluoro-1H-pyrazole, annular prototropic tautomerism is possible, where the proton on the nitrogen can reside on either N1 or N2. This equilibrium is typically very fast. However, in this compound, the N1 position is alkylated, which "locks" the tautomeric form. Therefore, this specific compound does not exhibit annular tautomerism.

However, the concept of tautomerism is crucial when considering the synthesis of this compound from 4-fluoropyrazole, as the starting material exists as a mixture of tautomers. Furthermore, if other functional groups capable of tautomerism were introduced onto the molecule (e.g., a hydroxyl or amino group at the C3 or C5 position), then other forms of tautomerism, such as keto-enol or imine-enamine tautomerism, could become relevant. The equilibrium between these tautomeric forms would be influenced by factors like solvent, temperature, and pH.

Design and Synthesis of Derivatives and Analogues of 2 4 Fluoro 1h Pyrazol 1 Yl Ethanol

Structure-Activity Relationship (SAR) Principles for Pyrazole-Ethanol Scaffolds through Chemical Modification

The structure-activity relationship (SAR) for pyrazole-ethanol scaffolds is a critical area of investigation in medicinal chemistry, aiming to understand how modifications to the molecular structure influence biological activity. While specific SAR studies on 2-(4-fluoro-1H-pyrazol-1-yl)ethanol are not extensively documented, general principles can be derived from related pyrazole-containing compounds. acs.orgnih.govnih.gov The key areas for modification on this scaffold are the pyrazole (B372694) ring and the ethanol (B145695) side chain.

The pyrazole moiety is a well-established pharmacophore, and its biological activity can be finely tuned by the nature and position of substituents. mdpi.comresearchgate.netdntb.gov.ua The fluorine atom at the C4 position of this compound is a key feature. Fluorine's high electronegativity can influence the electronic properties of the pyrazole ring, potentially enhancing binding interactions with biological targets. u-tokyo.ac.jpscripps.eduacs.org The replacement of hydrogen with fluorine is a common strategy in drug design to improve metabolic stability and binding affinity. acs.orgcambridgemedchemconsulting.com

A hypothetical SAR study on a series of this compound derivatives might explore how different substituents on the pyrazole ring and modifications of the ethanol side chain affect a specific biological activity. The findings could be tabulated to draw correlations between structural changes and activity.

| Modification | Rationale | Potential Impact on Activity |

| Substitution at C3/C5 of pyrazole | Modulate electronics and sterics | Enhance or diminish binding affinity |

| Etherification of ethanol OH | Increase lipophilicity | Improved cell permeability |

| Esterification of ethanol OH | Prodrug strategy, alter solubility | Modified pharmacokinetic profile |

| Oxidation of ethanol to aldehyde/acid | Introduce new interaction points | Altered binding mode and selectivity |

Introduction of Diverse Substituents on the Pyrazole Ring for Modulated Reactivity

The reactivity of the pyrazole ring in this compound can be significantly modulated by introducing a variety of substituents at the C3 and C5 positions. These substitutions can influence the electronic and steric properties of the ring, thereby affecting its interaction with other molecules and its suitability for further chemical transformations. acs.orgnih.gov

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, can increase the electron density of the pyrazole ring. This can enhance the nucleophilicity of the ring nitrogens, potentially influencing the regioselectivity of subsequent reactions.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the pyrazole ring. This can make the ring more susceptible to nucleophilic attack and can also influence the acidity of any N-H protons in related pyrazole structures. acs.org

The synthesis of substituted this compound analogues would typically start with a correspondingly substituted fluoropyrazole. For example, a 3-methyl-4-fluoropyrazole could be reacted with 2-bromoethanol (B42945) to yield 2-(3-methyl-4-fluoro-1H-pyrazol-1-yl)ethanol.

A variety of synthetic methods can be employed to introduce substituents onto the pyrazole ring itself, often before the attachment of the ethanol side chain. These methods include:

Cyclocondensation reactions: The reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound is a classic method for pyrazole synthesis. mdpi.comnih.gov To obtain the desired 4-fluoro-substituted pyrazoles, fluorinated building blocks would be required.

Multi-component reactions: These reactions allow for the construction of complex molecules in a single step from multiple starting materials, offering an efficient route to polysubstituted pyrazoles. ipb.pt

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for introducing aryl or amino substituents onto a pre-existing pyrazole ring. acs.orgnih.gov

| Substituent at C3/C5 | Synthetic Precursor Example | Expected Change in Reactivity |

| Methyl (-CH3) | 3-Methyl-4-fluoropyrazole | Increased electron density |

| Bromo (-Br) | 3-Bromo-4-fluoropyrazole | Decreased electron density, handle for cross-coupling |

| Phenyl (-C6H5) | 4-Fluoro-3-phenylpyrazole | Steric bulk, potential for π-stacking interactions |

| Nitro (-NO2) | 4-Fluoro-3-nitropyrazole | Significantly decreased electron density |

Functionalization of the Ethanol Side Chain: Ether, Ester, and Amine Derivatives

The ethanol side chain of this compound is a prime site for functionalization to generate a library of derivatives with diverse physicochemical properties. The primary alcohol can be readily converted into ethers, esters, and amines. jmaterenvironsci.com

Ether Derivatives: Etherification of the hydroxyl group can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a base, such as sodium hydride, followed by reaction with an alkyl halide. This modification generally increases the lipophilicity of the molecule.

General Reaction: this compound + NaH → 2-(4-fluoro-1H-pyrazol-1-yl)ethoxide + R-X → 2-(4-fluoro-1H-pyrazol-1-yl)-1-(alkoxy)ethane

Ester Derivatives: Esterification can be accomplished by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using a catalyst like DCC or EDC). Ester derivatives are often explored as prodrugs, which can be hydrolyzed in vivo to release the active parent alcohol.

General Reaction: this compound + R-COCl → 2-(4-fluoro-1H-pyrazol-1-yl)ethyl ester

Amine Derivatives: Conversion of the alcohol to an amine can be achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine or ammonia (B1221849) then yields the corresponding amine derivative. A direct synthesis of the corresponding ethanamine derivative has also been reported. bldpharm.com

General Reaction (via tosylate):

this compound + TsCl → 2-(4-fluoro-1H-pyrazol-1-yl)ethyl tosylate

2-(4-fluoro-1H-pyrazol-1-yl)ethyl tosylate + R2NH → N,N-dialkyl-2-(4-fluoro-1H-pyrazol-1-yl)ethanamine

| Derivative Type | Reagents | Key Properties |

| Methyl Ether | Sodium hydride, Methyl iodide | Increased lipophilicity |

| Ethyl Ester | Acetyl chloride, Pyridine | Potential prodrug, increased lipophilicity |

| Primary Amine | 1. Tosyl chloride, 2. Ammonia | Introduction of a basic center |

| Diethyl Amine | 1. Mesyl chloride, 2. Diethylamine | Increased basicity and lipophilicity |

Heterocyclic Annulation Strategies Utilizing the this compound Framework

The this compound framework can be utilized in heterocyclic annulation strategies to construct more complex, fused ring systems. These strategies often involve the functional groups on both the pyrazole ring and the ethanol side chain.

One approach involves the further functionalization of the pyrazole ring, for example, by introducing an amino group at the C5 position. This amino group, in conjunction with the N1-pyrazole nitrogen, can then participate in cyclization reactions with appropriate bifunctional reagents to form fused pyrimidine (B1678525) rings, such as pyrazolo[1,5-a]pyrimidines. arabjchem.org

Alternatively, the ethanol side chain can be elaborated to incorporate functionalities suitable for cyclization. For example, the alcohol could be oxidized to an aldehyde, which can then undergo condensation reactions with various nucleophiles to form new heterocyclic rings.

A hypothetical annulation strategy could involve:

Synthesis of a 5-amino-4-fluoropyrazole derivative.

Attachment of the ethanol side chain.

Reaction with a β-ketoester. This would lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) ring system, with the ethanol moiety as a substituent.

Another strategy could involve the conversion of the ethanol side chain into a hydrazine derivative. This new functionality could then be used to construct a second heterocyclic ring, such as another pyrazole or a triazole.

The choice of annulation strategy will depend on the desired final heterocyclic system and the available starting materials. The inherent reactivity of the pyrazole ring and the versatility of the ethanol side chain offer a rich platform for the synthesis of novel, complex heterocyclic compounds. nih.govrsc.org

Stereoselective Synthesis of Chiral Analogues of this compound

The introduction of stereocenters into drug candidates can have a profound impact on their pharmacological properties. The stereoselective synthesis of chiral analogues of this compound can be approached in several ways.

One of the most direct methods is the asymmetric reduction of the corresponding ketone, 1-(4-fluoro-1H-pyrazol-1-yl)ethan-2-one. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or through catalytic hydrogenation with a chiral catalyst.

Another powerful approach is the use of biocatalysis . Enzymes, such as ketoreductases, can exhibit high enantioselectivity in the reduction of ketones to alcohols. This method offers the advantage of mild reaction conditions and high stereochemical control.

A highly relevant example in the literature is the chemoenzymatic one-pot synthesis of (S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-amine. researchgate.net While this example leads to a chiral amine rather than an alcohol, the key step involves the stereoselective reductive amination of a ketone precursor catalyzed by a transaminase. A similar enzymatic approach using a ketoreductase could foreseeably yield the chiral alcohol.

The synthesis could proceed as follows:

Synthesis of 1-(4-fluoro-1H-pyrazol-1-yl)ethan-2-one.

Enantioselective reduction using a chiral catalyst or a ketoreductase enzyme to yield either the (R)- or (S)-enantiomer of this compound.

The development of stereoselective routes to these chiral building blocks is of high importance for the exploration of their potential as single-enantiomer pharmaceutical agents.

| Method | Key Reagents/Catalysts | Outcome |

| Asymmetric Reduction | CBS catalyst, BH3 | Enantiomerically enriched alcohol |

| Catalytic Asymmetric Hydrogenation | Chiral Rh or Ru complexes | Enantiomerically enriched alcohol |

| Biocatalytic Reduction | Ketoreductase (KRED) enzyme | High enantiomeric excess of (R)- or (S)-alcohol |

Bioisosteric Replacement Strategies for Fluoropyrazole and Ethanol Moieties in Molecular Design

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. u-tokyo.ac.jpfiveable.mepitt.edudrughunter.comresearchgate.net Both the 4-fluoropyrazole and the ethanol moieties of this compound are amenable to bioisosteric replacement.

Bioisosteres for the 4-Fluoropyrazole Moiety: The 4-fluoropyrazole ring can be replaced by other five- or six-membered heterocycles to explore different electronic and steric properties while potentially maintaining key binding interactions.

Other Pyrazole Isomers: Replacing the 4-fluoropyrazole with a 3-fluoropyrazole or a 5-fluoropyrazole could subtly alter the electronic distribution and hydrogen bonding capabilities of the ring.

Other Heterocycles: Triazoles, imidazoles, isoxazoles, and thiazoles are common bioisosteres for pyrazoles. researchgate.net For example, replacing the pyrazole with a 1,2,3-triazole could introduce an additional nitrogen atom, altering the hydrogen bonding pattern and polarity. A thiazole (B1198619) ring could introduce a sulfur atom, which can participate in different types of interactions. researchgate.net

Bioisosteres for the Ethanol Moiety: The ethanol side chain can be replaced with a variety of other functional groups that can mimic its hydrogen bonding capabilities and steric profile.

Thioethanol: Replacing the oxygen with sulfur to give 2-(4-fluoro-1H-pyrazol-1-yl)ethanethiol introduces a thiol group, which is a weaker hydrogen bond donor but can participate in other interactions.

Amino Alcohols: Introducing an additional hydroxyl or amino group on the ethanol backbone can create new interaction points. For example, a 1-amino-2-ethanol derivative.

Amides and Sulfonamides: A carboxamide or a sulfonamide group can act as hydrogen bond donors and acceptors, similar to the hydroxyl group, but with different electronic and steric properties.

Small Heterocycles: Small heterocycles like oxetane (B1205548) or azetidine (B1206935) can be used to replace the ethanol moiety, providing a more rigid scaffold while maintaining similar vectors for substitution.

| Original Moiety | Bioisosteric Replacement | Rationale |

| 4-Fluoropyrazole | 1,2,3-Triazole | Altered H-bonding pattern, polarity |

| 4-Fluoropyrazole | Thiazole | Introduction of sulfur, different electronics |

| Ethanol (-CH2CH2OH) | Thioethanol (-CH2CH2SH) | Altered H-bonding, potential for metal coordination |

| Ethanol (-CH2CH2OH) | Carboxamide (-CH2CONH2) | Mimic H-bonding, different polarity |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Fluoro 1h Pyrazol 1 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2-(4-fluoro-1H-pyrazol-1-yl)ethanol, ¹H, ¹³C, and ¹⁹F NMR would provide the primary framework of its molecular structure.

¹H and ¹³C NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons and the ethanol (B145695) side chain. The pyrazole protons at positions 3 and 5 would appear as doublets due to coupling with the fluorine atom at position 4. The ethanol moiety would present two triplet signals corresponding to the methylene (B1212753) groups (-CH₂-N and -CH₂-OH). The ¹³C NMR spectrum would similarly show characteristic shifts for the pyrazole ring carbons, with the C4 carbon exhibiting a large one-bond C-F coupling constant.

Isotopic Labeling Studies: To probe specific aspects of reaction mechanisms or molecular dynamics, isotopic labeling can be employed. sigmaaldrich.comnih.gov For instance, selective ¹³C labeling of the ethanol side chain could be used to monitor its conformational flexibility or involvement in intermolecular interactions. ¹⁵N labeling of the pyrazole ring would be invaluable for studying tautomeric exchange phenomena or hydrogen bonding interactions, as the ¹⁵N chemical shifts are highly sensitive to the local electronic environment. mdpi.com Such studies provide data that is otherwise difficult to obtain, offering deeper insights into the molecule's behavior. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Predicted Coupling Constants (Hz) |

| H3 (pyrazole) | ~7.5 | - | J(H3-F4) ≈ 3-5 |

| H5 (pyrazole) | ~7.6 | - | J(H5-F4) ≈ 1-3 |

| C3 (pyrazole) | - | ~138 | J(C3-F4) ≈ 15-20 |

| C4 (pyrazole) | - | ~155 | J(C4-F4) ≈ 250-270 |

| C5 (pyrazole) | - | ~128 | J(C5-F4) ≈ 10-15 |

| -CH₂-N | ~4.2 (t) | ~52 | J(H-H) ≈ 5-7 |

| -CH₂-OH | ~3.9 (t) | ~60 | J(H-H) ≈ 5-7 |

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides crucial information about a molecule's mass and its fragmentation pattern, which aids in structural confirmation. For this compound, techniques such as electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺.

Advanced MS techniques, particularly tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID), are instrumental in mapping fragmentation pathways. nih.govwikipedia.org In a CID experiment, the [M+H]⁺ ion is isolated and subjected to collisions with an inert gas, causing it to fragment. The analysis of these fragments provides detailed structural information. wikipedia.org

Expected fragmentation pathways for this compound would likely involve:

Loss of water (-18 Da): A common fragmentation for alcohols.

Loss of the hydroxyethyl (B10761427) side chain (-45 Da): Cleavage of the N-C bond, leading to a 4-fluoropyrazole fragment.

Ring cleavage: Fragmentation of the pyrazole ring itself, which can be initiated by the loss of N₂. rsc.org

By systematically analyzing the fragments produced at different collision energies, a detailed map of the molecule's gas-phase decomposition can be constructed, confirming the connectivity of the atoms. nih.govresearchgate.net

Table 2: Predicted Key Mass Fragments for this compound in ESI-MS/MS

| m/z | Proposed Fragment | Fragmentation Pathway |

| 131.05 | [M+H]⁺ | Protonated molecule |

| 113.04 | [M+H - H₂O]⁺ | Loss of water from the ethanol side chain |

| 86.02 | [C₃H₂FN₂]⁺ | Cleavage of the N-CH₂ bond, loss of ethanol |

| 70.04 | [C₄H₅O]⁺ | Cleavage of the N-N bond and rearrangement |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Furthermore, this technique is unparalleled for studying intermolecular interactions. A crucial interaction expected in the crystal lattice is hydrogen bonding involving the hydroxyl group (-OH) of the ethanol side chain. nih.gov This hydroxyl group can act as a hydrogen bond donor to a nitrogen atom of the pyrazole ring of a neighboring molecule or to the oxygen atom of another hydroxyl group. These interactions dictate the molecular packing in the crystal. The crystal structure of the related compound 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol confirms the presence of such intermolecular O-H···N hydrogen bonds, which link molecules into chains. nih.gov Similarly, studies on halogenated pyrazoles show that hydrogen bonding and other non-covalent interactions are critical in defining the supramolecular architecture. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These two techniques are often complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa. spectroscopyonline.comsapub.org

For this compound, key vibrational modes would include:

O-H stretch: A broad band in the FT-IR spectrum, typically around 3300-3500 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.

C-H stretches: Signals in the 2850-3000 cm⁻¹ region for the aliphatic CH₂ groups.

C=C and C=N stretches: Vibrations associated with the pyrazole ring, expected in the 1400-1600 cm⁻¹ region.

C-F stretch: A strong, characteristic band in the FT-IR spectrum, typically found between 1000 and 1300 cm⁻¹, confirming the presence of the fluorine substituent. researchgate.net

Ring breathing modes: These are often prominent in the Raman spectrum and are characteristic of the pyrazole ring structure.

Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific bands to particular molecular motions. nih.govnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch | 3350 (broad) | Weak |

| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 |

| C=N stretch (ring) | ~1550 | ~1550 |

| C-F stretch | ~1250 (strong) | Weak |

| Pyrazole ring breathing | Weak | ~1000 (strong) |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Analogues

While this compound itself is achiral, chiral analogues could be synthesized, for example, by introducing a substituent on the ethanol backbone, creating a stereocenter. For such chiral molecules, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute configuration. saschirality.org

These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. cas.cz The resulting spectrum, known as a CD or ORD curve, is a unique fingerprint for a specific enantiomer. By comparing the experimentally measured spectrum to that predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the synthesized compound can be unambiguously determined. This is a powerful tool in stereoselective synthesis and in the characterization of chiral molecules. elsevierpure.comrsc.org

Dynamic NMR and Relaxation Studies for Molecular Motion and Exchange Phenomena

Dynamic NMR (DNMR) spectroscopy encompasses a set of techniques used to study molecular processes that occur on the NMR timescale, such as conformational changes, rotations around bonds, and chemical exchange. researchgate.net For this compound, DNMR could be used to investigate the rotational dynamics of the N-CH₂ bond. If the rotation is slow enough at low temperatures, distinct NMR signals might be observed for different rotamers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of these temperature-dependent line shape changes can provide quantitative information about the energy barrier to rotation.

Furthermore, spin-lattice (T₁) relaxation studies can provide insights into the mobility of different parts of the molecule. By measuring the T₁ relaxation times for various nuclei (e.g., ¹H, ¹³C), one can determine their rotational correlation times, which are related to how fast that part of the molecule is tumbling in solution. This can reveal, for instance, whether the pyrazole ring and the ethanol tail exhibit different degrees of motional freedom.

Applications of 2 4 Fluoro 1h Pyrazol 1 Yl Ethanol in Catalysis and Material Science

2-(4-fluoro-1H-pyrazol-1-yl)ethanol as a Ligand Precursor for Transition Metal Catalysis

The pyrazole (B372694) moiety is a well-established N-heterocycle used in the construction of ligands for transition metal catalysis. mdpi.comresearchgate.net The two nitrogen atoms of the pyrazole ring can coordinate to metal centers in various modes, making them versatile components in coordination chemistry. researchgate.netresearchgate.net The presence of a fluorine atom, as in this compound, can significantly influence the electronic properties of the ligand, which in turn affects the activity and selectivity of the resulting metal catalyst. sci-hub.se The ethanol (B145695) arm provides a hydroxyl group that can be used for further functionalization or to form a bidentate ligand by coordinating to the metal center.

Design of Chiral Catalysts Incorporating the Fluoropyrazole-Ethanol Moiety

While no specific chiral catalysts derived from this compound are documented, the general strategy for creating such catalysts involves incorporating a chiral element. The design of chiral ligands is crucial for developing catalysts for asymmetric synthesis. acs.org For a molecule like this compound, chirality could be introduced by modifying the ethanol side chain. For instance, creating a stereocenter on the carbon backbone of the ethanol group would result in a chiral bidentate ligand. This ligand could then be complexed with transition metals like iridium, rhodium, or palladium, which are commonly used in asymmetric hydrogenation and other enantioselective transformations. acs.orguni-marburg.de The fluorinated pyrazole unit would serve to tune the electronic environment of the metal center, potentially enhancing catalytic performance. acs.org

Mechanistic Investigations of Catalytic Cycles with this compound Derived Ligands

Mechanistic studies are fundamental to understanding and improving catalytic processes. For hypothetical catalysts derived from this compound, investigations would likely focus on several key steps. These include the initial coordination of the ligand to the metal, the oxidative addition of substrates, migratory insertion, and the final reductive elimination of the product. snnu.edu.cnsci-hub.se The fluorine substituent on the pyrazole ring would be of particular interest, as its electron-withdrawing nature could influence the stability of intermediates and the energy barriers of transition states within the catalytic cycle. Techniques such as in-situ spectroscopy and computational modeling would be invaluable for elucidating these mechanistic details.

Integration of this compound into Polymeric Materials as a Building Block

The incorporation of functional monomers into polymers is a key strategy for creating materials with tailored properties. The hydroxyl group of this compound makes it a suitable candidate for integration into polymers like polyesters or polyurethanes.

Polymerization Strategies Employing this compound Derivatives

Standard polymerization techniques could be employed to incorporate this compound into polymer chains. For example, it could act as a monomer in condensation polymerization reactions. To be incorporated into addition polymers, the ethanol group could first be esterified with a polymerizable acid like acrylic acid. The resulting monomer could then undergo radical polymerization to yield a polymer with pendant fluoropyrazole groups. These pendant groups could serve as sites for metal coordination, potentially leading to the development of recyclable polymer-supported catalysts.

Supramolecular Assembly of this compound Based Architectures

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to build complex, ordered structures. researchgate.netrsc.org The pyrazole ring in this compound can participate in both hydrogen bonding (via the N-H in its tautomeric form or through the coordinated nitrogen) and π-stacking interactions. researchgate.netresearchgate.net The ethanol arm provides an additional hydrogen bond donor and acceptor. These features suggest that the molecule could self-assemble or be used to build larger supramolecular architectures, such as metallomacrocycles or coordination polymers. rsc.orgacs.org The fluorine atom could also participate in specific non-covalent interactions, further directing the assembly process. sci-hub.se

Exploration of this compound in Functional Dyes and Optoelectronic Materials Design

Pyrazole derivatives are known to be components of fluorescent molecules and functional dyes. nih.govmdpi.com Their aromatic nature and ability to participate in extended conjugated systems make them attractive for applications in optoelectronics. researchgate.net

Although the specific optical properties of this compound have not been reported, it could serve as a building block for more complex dye molecules. By coupling the pyrazole ring to other aromatic systems, it might be possible to create compounds with interesting photophysical properties, such as fluorescence with high quantum yields. mdpi.com The fluorine substituent could be used to fine-tune the emission wavelength and improve the material's stability. Such compounds could find potential use in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.comresearchgate.net

Analytical Method Development for 2 4 Fluoro 1h Pyrazol 1 Yl Ethanol and Its Chemical Transformations

Chromatographic Techniques for Separation and Quantification (HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of pyrazole (B372694) derivatives.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation and quantification of pyrazole derivatives. ijcpa.inresearchgate.netnih.gov The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Stationary Phase: C18 columns are commonly employed for the separation of pyrazole compounds, offering good retention and resolution. ijcpa.inup.ac.za

Mobile Phase: A mixture of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is typically used. ijcpa.in The isocratic or gradient elution profile can be optimized to achieve the desired separation. For instance, a mobile phase of 0.1% TFA in water and methanol (20:80 v/v) has been found to be effective for some pyrazoline derivatives. ijcpa.in